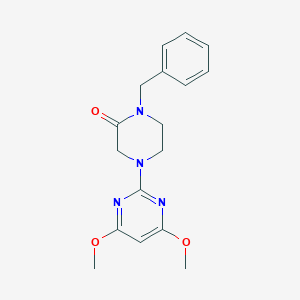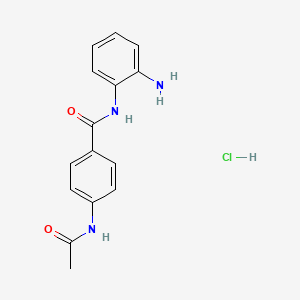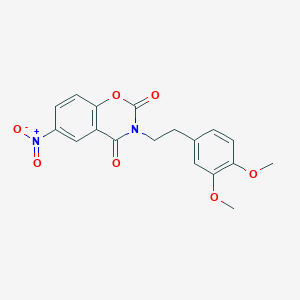![molecular formula C14H16N4OS B2599432 1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea CAS No. 1797084-64-0](/img/structure/B2599432.png)
1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is a synthetic organic compound that features a unique combination of a phenyl group, a thiazole ring, and a pyrrolidine ring linked through a urea moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
作用機序
Target of Action
Similar compounds have been shown to exhibit antibacterial properties, suggesting that their targets may be bacterial proteins or enzymes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth and proliferation of bacteria .
Biochemical Pathways
Based on its antibacterial properties, it can be inferred that it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Similar compounds have been shown to exhibit antibacterial properties, suggesting that they may inhibit the growth and proliferation of bacteria .
生化学分析
Biochemical Properties
1-Phenyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea plays a significant role in various biochemical reactions. The thiazole ring is known for its aromaticity and ability to participate in electrophilic and nucleophilic substitutions . This compound interacts with several enzymes and proteins, including those involved in oxidative stress response and neurotransmitter synthesis. For instance, the thiazole ring is a component of thiamine (Vitamin B1), which is crucial for carbohydrate metabolism and nervous system function . The pyrrolidine ring, due to its sp3 hybridization and non-planarity, enhances the compound’s ability to explore pharmacophore space and interact with enantioselective proteins .
Cellular Effects
1-Phenyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with oxidative stress-related genes, such as CAP1, CTA1, TRR1, and SODs, suggests its role in modulating reactive oxygen species (ROS) levels . Additionally, the pyrrolidine ring’s stereogenicity allows for specific binding to cellular receptors, affecting cell function and signaling pathways .
Molecular Mechanism
The molecular mechanism of 1-Phenyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea involves several binding interactions and enzyme modulations. The thiazole ring’s aromaticity facilitates its binding to enzyme active sites, potentially inhibiting or activating enzymatic functions . The pyrrolidine ring’s non-planarity and stereogenicity contribute to its selective binding to enantioselective proteins, influencing gene expression and cellular responses . These interactions result in changes in cellular metabolism and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. The compound’s stability is influenced by its chemical structure, with the thiazole and pyrrolidine rings providing resistance to degradation . Long-term studies have shown that the compound can maintain its biological activity over extended periods, with consistent effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-Phenyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects on cellular metabolism and oxidative stress response . At higher doses, it may induce toxic or adverse effects, such as increased ROS levels and cellular damage . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications.
Metabolic Pathways
1-Phenyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea is involved in several metabolic pathways. The thiazole ring’s presence in thiamine indicates its role in carbohydrate metabolism and energy production . The compound interacts with enzymes such as transketolase and pyruvate dehydrogenase, which are essential for glucose metabolism . Additionally, the pyrrolidine ring’s structural properties allow it to modulate metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Phenyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with cellular transporters facilitates its uptake and distribution to target sites . The thiazole and pyrrolidine rings contribute to its localization within specific cellular compartments, affecting its accumulation and biological activity .
Subcellular Localization
1-Phenyl-3-(1-(thiazol-2-yl)pyrrolidin-3-yl)urea exhibits distinct subcellular localization patterns. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as mitochondria and the endoplasmic reticulum . This localization is crucial for its activity, as it allows the compound to interact with key enzymes and proteins involved in cellular metabolism and signaling pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch method, which involves the cyclization of α-haloketones with thioamides.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a ketone or aldehyde, followed by reduction.
Coupling of the Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled through a urea linkage. This can be achieved by reacting the amine group of the pyrrolidine ring with an isocyanate derivative of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the phenyl and thiazole rings.
Reduction: Reduced forms of the urea linkage or the thiazole ring.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiourea: Similar structure but with a thiourea linkage.
1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the urea linkage provides stability and the potential for hydrogen bonding, enhancing its interaction with biological targets.
特性
IUPAC Name |
1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(16-11-4-2-1-3-5-11)17-12-6-8-18(10-12)14-15-7-9-20-14/h1-5,7,9,12H,6,8,10H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKGMBKFDXUVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=CC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-chloro-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B2599349.png)

![N-{[4-(PROPAN-2-YL)PHENYL]METHYL}-6-(3,4,5-TRIMETHYL-1H-PYRAZOL-1-YL)PYRIDINE-3-CARBOXAMIDE](/img/structure/B2599352.png)
![2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide](/img/structure/B2599353.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2599357.png)



![N-(3-chloro-2-methylphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2599364.png)

![(E)-ethyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2599370.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2599371.png)
![N-(1,3-benzothiazol-2-yl)-N'-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2599372.png)
